molecular formula C6H11NO3S B2492889 4-Oxocyclohexane-1-sulfonamide CAS No. 1934434-18-0

4-Oxocyclohexane-1-sulfonamide

Cat. No.: B2492889
CAS No.: 1934434-18-0
M. Wt: 177.22
InChI Key: KLZOSKHKAHTKNF-UHFFFAOYSA-N
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Description

4-Oxocyclohexane-1-sulfonamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features a sulfonamide functional group, which is a cornerstone of numerous pharmacologically active agents . Sulfonamides are widely recognized for their role as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in bacterial folate synthesis, which established their foundational antibacterial properties . Beyond this, the sulfonamide group is a key moiety in drugs exhibiting a diverse range of activities, including carbonic anhydrase inhibition, and uses in antiglaucoma, antiepileptic, and antitumor therapies . The presence of the oxo (ketone) group on the cyclohexane ring introduces a potential site for further chemical derivatization, making this compound a valuable synthon or building block for the development of novel chemical entities . This compound is presented as a high-purity material for research purposes. It is intended for use in laboratory investigations only and is classified as "For Research Use Only" (RUO). 4-Oxocyclohexane-1-sulfonamide is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxocyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOSKHKAHTKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Oxocyclohexane-1-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of physicochemical parameters in drug discovery and development, this document synthesizes available data to offer a detailed profile of this molecule. The guide is structured to provide not only fundamental data but also insights into the experimental methodologies for determining these properties, thereby serving as a valuable resource for researchers investigating this and related chemical entities. While experimental data for this specific molecule is limited, this guide leverages information on analogous structures and the broader class of sulfonamides to provide a robust predictive assessment.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this scaffold has been integral to the development of diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups, its capacity to form key hydrogen bonds with biological targets, and its impact on the physicochemical properties of a molecule, such as solubility and pKa.[2]

4-Oxocyclohexane-1-sulfonamide is a cyclic sulfonamide, a class of compounds that has garnered increasing interest due to their unique structural and physicochemical properties. The conformational rigidity of the cyclic structure can enhance binding affinity to target proteins, and their often-reduced polarity may improve membrane permeability compared to their linear counterparts.[3] The presence of a ketone functional group introduces a site for potential hydrogen bonding and further chemical modification. A thorough understanding of the physicochemical properties of 4-Oxocyclohexane-1-sulfonamide is therefore essential for any research and development efforts involving this compound.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.

Chemical Structure:

Figure 1: 2D Structure of 4-Oxocyclohexane-1-sulfonamide

Table 1: Fundamental Molecular Identifiers

IdentifierValueSource
Molecular Formula C₆H₁₁NO₃SN/A
Molecular Weight 177.22 g/mol N/A
CAS Number 1934434-18-0N/A
IUPAC Name 4-oxocyclohexane-1-sulfonamideN/A

Physicochemical Properties: A Tabulated Summary and In-depth Discussion

The following table summarizes the known and predicted physicochemical properties of 4-Oxocyclohexane-1-sulfonamide. It is crucial to note that much of the available data is computational, and experimental verification is highly recommended.

Table 2: Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide

PropertyValue (Predicted unless stated)Significance in Drug Development
Melting Point Not available (experimental)Influences solubility, dissolution rate, and formulation stability.
Boiling Point Not available (experimental)Relevant for purification and stability at elevated temperatures.
Water Solubility Not available (experimental)A critical determinant of bioavailability and formulation options.
pKa (acidic) ~10-11 (Estimated based on sulfonamides)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP -0.8 (Predicted)Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Polar Surface Area 79.8 Ų (Predicted)[4]Influences membrane permeability and interactions with polar biological targets.
Synthesis

The synthesis of the sulfonyl chloride precursor itself can be achieved through various methods, including the oxidative chlorination of corresponding sulfur-containing compounds.[8][9]

Solubility

The solubility of a drug candidate is a paramount property influencing its absorption and bioavailability. The presence of both a polar sulfonamide group and a ketone group, along with a non-polar cyclohexane ring, suggests that 4-Oxocyclohexane-1-sulfonamide will exhibit moderate solubility in both polar and non-polar solvents. The sulfonamide group can act as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor, contributing to interactions with protic solvents like water and alcohols.

pKa

The acidity of the sulfonamide proton is a key determinant of the molecule's ionization state at physiological pH. For primary sulfonamides, the pKa is typically in the range of 10-11.[10] The electron-withdrawing nature of the sulfonyl group renders the amide proton acidic. The pKa value is crucial as it dictates the ratio of the ionized (sulfonamidate anion) to the non-ionized form of the molecule, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes.

Lipophilicity (LogP)

The predicted LogP value of -0.8 suggests that 4-Oxocyclohexane-1-sulfonamide is a relatively hydrophilic molecule. This is consistent with the presence of multiple polar functional groups. A low LogP value generally correlates with higher aqueous solubility and lower partitioning into lipid bilayers. This property is a critical component of the "Rule of Five," which provides a guideline for the druglikeness of a molecule.

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While specific experimental spectra for 4-Oxocyclohexane-1-sulfonamide are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Predicted mass spectral data for 4-Oxocyclohexane-1-sulfonamide is available, providing valuable information for its identification.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 178.0532
[M+Na]⁺ 200.0352
[M+K]⁺ 216.0091
[M-H]⁻ 176.0387
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of a molecule. Based on the structure of 4-Oxocyclohexane-1-sulfonamide, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the protons on the cyclohexane ring, which would likely appear as complex multiplets in the aliphatic region. The protons adjacent to the ketone and the sulfonyl group would be shifted downfield. The sulfonamide protons (SO₂NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: A signal for the carbonyl carbon of the ketone would be expected in the downfield region (around 200-210 ppm). Signals for the carbons of the cyclohexane ring would appear in the aliphatic region, with the carbon attached to the sulfonyl group being shifted downfield.

For comparison, the ¹H NMR spectrum of the related compound 4-acetamidobenzenesulfonamide shows characteristic aromatic and amide proton signals.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Oxocyclohexane-1-sulfonamide is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch (sulfonamide): Around 3300-3400 cm⁻¹

  • C=O stretch (ketone): Around 1715 cm⁻¹

  • S=O stretch (sulfonyl): Two bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[12][13]

Experimental Protocols for Physicochemical Characterization

To obtain reliable data, experimental determination of the physicochemical properties is essential. The following section outlines standard protocols that can be adapted for 4-Oxocyclohexane-1-sulfonamide.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining aqueous solubility.

Workflow for Solubility Determination:

G A Add excess 4-Oxocyclohexane-1-sulfonamide to a known volume of water in a sealed vial. B Equilibrate the mixture at a constant temperature (e.g., 25 °C) with agitation for a defined period (e.g., 24-48 hours). A->B C Allow the solid to settle or centrifuge to separate the solid and liquid phases. B->C D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot to remove any remaining solid particles. D->E F Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). E->F G Calculate the solubility from the measured concentration. F->G

Figure 2: Shake-Flask Method for Solubility Determination.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of solubility.

  • Constant Temperature and Agitation: Guarantees that equilibrium is reached and maintained.

  • Filtration: Prevents undissolved solid from artificially inflating the measured concentration.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the dissolved compound.

Determination of pKa

Potentiometric titration is a common and reliable method for pKa determination.

Workflow for pKa Determination:

G A Dissolve a known amount of 4-Oxocyclohexane-1-sulfonamide in water or a co-solvent system. B Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. A->B C Record the pH at regular intervals of titrant addition. B->C D Plot the pH versus the volume of titrant added to generate a titration curve. C->D E Determine the half-equivalence point from the titration curve. D->E F The pH at the half-equivalence point is equal to the pKa of the compound. E->F

Figure 3: Potentiometric Titration for pKa Determination.

Causality Behind Experimental Choices:

  • Standardized Titrant: Ensures accurate determination of the equivalence point.

  • Calibrated pH Meter: Provides precise pH measurements, which are critical for accurate pKa determination.

  • Titration Curve Analysis: The inflection point of the curve corresponds to the equivalence point, and the midpoint of the buffer region corresponds to the pKa.

Conclusion and Future Directions

4-Oxocyclohexane-1-sulfonamide is a compound with potential for further investigation in drug discovery, owing to its cyclic sulfonamide structure. This guide has compiled the available and predicted physicochemical data to provide a foundational understanding of this molecule. However, the scarcity of experimental data highlights a critical need for comprehensive laboratory characterization. Future work should focus on the experimental determination of its melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its pKa value. Such data will be invaluable for guiding the rational design of future drug candidates based on this scaffold and for developing appropriate formulation strategies.

References

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved February 4, 2026, from [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2007). PubMed. Retrieved February 4, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Retrieved February 4, 2026, from [Link]

  • The underutilized therapeutic potential of cyclic sulfonamides. (2025). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

  • 4-Oxobutane-1-sulfonic acid | C4H8O4S | CID 19922639. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • 4-oxocyclohexane-1-sulfonyl chloride - C6H9ClO3S | CSCS00020778559. (n.d.). Chemspace. Retrieved February 4, 2026, from [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.). Zeitschrift für Naturforschung B. Retrieved February 4, 2026, from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved February 4, 2026, from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science. Retrieved February 4, 2026, from [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003). SciELO Brasil. Retrieved February 4, 2026, from [Link]

  • CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode. (n.d.). Google Patents.
  • Sulfonamide-01 | C22H23N3O5S | CID 11532283. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Solubility Profile & Solvent Selection Guide: 4-Oxocyclohexane-1-sulfonamide

[1][2][3]

Executive Summary & Physicochemical Context

4-Oxocyclohexane-1-sulfonamide (CAS: 1934434-18-0) is a bifunctional aliphatic intermediate often utilized in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based pharmacophores.[1][2][3][4][5] Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole), this molecule possesses a flexible aliphatic cyclohexane core disrupted by a polar ketone at the C4 position.[1][2]

This structural duality creates a unique solubility fingerprint:

  • The Sulfonamide Head (

    
    ):  Highly polar, H-bond donor/acceptor, weakly acidic (pKa 
    
    
    11.0–12.0).[1][2]
  • The Ketone Tail (

    
    ):  Dipolar aprotic character, enhancing solubility in ketones and esters.[1][2]
    
  • The Cyclohexane Ring: Lipophilic spacer, limiting water solubility but preventing complete insolubility in non-polar media.[1][2]

Scientific Verdict: This compound behaves as an amphiphilic solid with peak solubility in polar aprotic solvents and short-chain alcohols.[1][2][3] It is generally sparingly soluble in water and insoluble in aliphatic hydrocarbons .[1][2][3]

Predicted Solubility Tier List

Note: Exact quantitative values depend on crystalline polymorph and purity. The following tiers are derived from QSPR (Quantitative Structure-Property Relationship) analysis of analogous aliphatic sulfonamides.

Tier 1: High Solubility (>100 mg/mL)[1][2]
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.[1][2][3]

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.[1][2][3] The sulfonyl and ketone groups interact favorably with the high dielectric constants of these solvents.[1][2]

  • Application: Preparation of stock solutions for biological assays; reaction media for nucleophilic substitutions.[1][2][3]

Tier 2: Moderate Solubility (20–80 mg/mL)[1][2]
  • Solvents: Methanol, Ethanol, Acetone, THF (Tetrahydrofuran), Ethyl Acetate.[1][2][3]

  • Mechanism:

    • Alcohols:[1][3][6][7] Stabilize the sulfonamide group via H-bonding.[1][2][3]

    • Acetone/THF: The C4-ketone motif allows for favorable miscibility with other ketones and ethers.[1][2][3]

  • Application: Primary solvents for recrystallization and reaction workups.[1][2][3]

Tier 3: Low/Sparingly Soluble (<10 mg/mL)[1][2]
  • Solvents: Dichloromethane (DCM), Chloroform, Water (neutral pH).[1][2][3]

  • Mechanism:

    • DCM: Lacks sufficient H-bonding capability to fully solvate the sulfonamide head group.[1][2][3]

    • Water:[1][2][3] The lipophilic cyclohexane ring dominates, preventing full hydration despite the polar groups.[1][2] Solubility increases significantly at pH > 12 (deprotonation of sulfonamide).[1][2][3]

Tier 4: Insoluble / Anti-Solvents (<1 mg/mL)[1][2]
  • Solvents: Hexane, Heptane, Cyclohexane, Toluene, Diethyl Ether.[1][2][3]

  • Application: Crucial anti-solvents for inducing precipitation during purification.[1][2][3]

Experimental Protocol: Gravimetric Solubility Determination

To generate exact data for your specific batch (essential for regulatory filing), follow this self-validating protocol.

Phase A: Equilibrium Solubility (Shake-Flask Method)

This is the "Gold Standard" for thermodynamic solubility.[1][2][3]

  • Preparation: Weigh 50 mg of 4-Oxocyclohexane-1-sulfonamide into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent.[1][2][3]
    
  • Saturation:

    • If the solid dissolves immediately, add more solid until a suspension persists.[1][2][3]

    • Cap tightly and agitate at 25°C (controlled orbital shaker) for 24 hours .

  • Equilibration: Stop agitation and let the suspension settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

  • Sampling: Filter the supernatant through a 0.22

    
    m PTFE filter.
    
  • Quantification (Gravimetric):

    • Pipette exactly 200

      
      L of filtrate into a pre-weighed aluminum pan.
      
    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).[1][2][3]

    • Weigh the residue.[1][2][3]

    • Calculation:

      
      [1][2]
      
Phase B: Dynamic Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting solvents for purification based on solubility data.

SolubilityWorkflowStartStart: 50 mg CompoundAddSolventAdd 0.5 mL Solvent (Tier 2)Start->AddSolventCheckDissolvedDissolved?AddSolvent->CheckDissolvedTooSolubleHigh Solubility(Not ideal for yield)CheckDissolved->TooSolubleYes (RT)HeatHeat to RefluxCheckDissolved->HeatNo (Suspension)AddAntiSolventAdd Anti-Solvent(e.g., Heptane)TooSoluble->AddAntiSolventPrecipitatePrecipitation?(Recrystallization Candidate)AddAntiSolvent->PrecipitateCheckHotDissolved at Reflux?Heat->CheckHotCheckHot->AddSolventNo (Add more solvent)CoolCool to RT / 0°CCheckHot->CoolYesCrystalsCrystals Formed?(Ideal System)Cool->Crystals

Caption: Decision tree for identifying the optimal solvent system for recrystallization using solubility thresholds.

Application: Recrystallization Strategy

For 4-Oxocyclohexane-1-sulfonamide, the goal is to remove impurities (often unreacted sulfonyl chlorides or inorganic salts).[1][2][3]

Recommended Solvent Systems
  • Single Solvent: Ethanol (Absolute) or Isopropanol .[1][2][3]

    • Protocol: Dissolve at boiling point; cool slowly to 4°C.

    • Why: The compound has a steep solubility curve in alcohols (High at 80°C, Low at 4°C).[1][2]

  • Binary System (Solvent / Anti-Solvent): Ethyl Acetate / Heptane .[1][2][3]

    • Protocol: Dissolve in minimal hot Ethyl Acetate.[1][2][3] Add hot Heptane dropwise until turbidity appears.[1][2][3] Cool slowly.

    • Why: Ethyl Acetate solvates the ketone/sulfonamide; Heptane forces the lipophilic ring to aggregate, inducing crystallization.[1][2]

Hansen Solubility Parameter (HSP) Analysis
  • 
     (Dispersion):  Moderate (Cyclohexane ring).[1][2][3]
    
  • 
     (Polarity):  High (Ketone + Sulfonyl).[1][2][3]
    
  • 
     (H-Bonding):  Moderate/High (Sulfonamide 
    
    
    ).[1][2][3]
  • Implication: To maximize solubility, match the solvent's

    
     and 
    
    
    to the solute.[1] This explains why DMSO (
    
    
    ) is a superior solvent compared to Toluene (
    
    
    ).[1][2][3]

References

  • Biosynth Carbosynth. (n.d.).[1][2][3] 4-Oxocyclohexane-1-sulfonamide Product Page. Retrieved from [1][2]

  • Martínez, F., et al. (2003).[1][2][3] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[1][2] (Provides thermodynamic basis for sulfonamide insolubility in hydrocarbons).[1][2][3]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2][3] (Source for HSP theoretical framework).

  • Perlovich, G. L., et al. (2013).[1][2][3] Sulfonamides: Thermochemical and structural aspects of solubility. Journal of Thermal Analysis and Calorimetry. (General principles of aliphatic vs. aromatic sulfonamide solubility).

Methodological & Application

Application Note: Synthesis & Evaluation of Cav3.2-Selective Blockers via 4-Oxocyclohexane-1-sulfonamide Scaffolds

[1]

Abstract & Strategic Rationale

T-type calcium channels (Cav3.1, Cav3.2, Cav3.[1][2]3) are critical regulators of neuronal excitability, implicated in epilepsy, neuropathic pain, and hypertension.[1] Unlike high-voltage activated (HVA) channels, T-type channels open at membrane potentials near the resting potential, making them "pacemakers" of cellular firing.[1]

This protocol focuses on the 4-Oxocyclohexane-1-sulfonamide moiety as a privileged structure for Cav3.2 inhibitors. This scaffold offers three distinct medicinal chemistry advantages over traditional flexible linkers:

  • Conformational Rigidity: The cyclohexane ring restricts the spatial orientation of the pharmacophores, reducing the entropic penalty of binding.

  • Metabolic Stability: The cycloalkyl core is less prone to oxidative metabolism compared to linear alkyl chains.

  • Vector Control: The 1,4-substitution pattern allows for precise linear separation between the sulfonamide "anchor" (interacting with the channel pore or voltage-sensing domain) and the hydrophobic "tail" (interacting with the membrane interface).

Chemical Synthesis Protocol

Retrosynthetic Analysis

The target molecule is assembled via a convergent synthesis. The core 4-Oxocyclohexane-1-sulfonamide (1) undergoes reductive amination with a secondary amine pharmacophore (2) (typically a fluorinated phenyl-piperidine or piperazine derivative) to yield the final inhibitor (3) .

RetrosynthesisTargetTarget Inhibitor (3)(Trans-isomer preferred)ReactionReductive Amination(NaBH(OAc)3, DCE)Target->ReactionDisconnectionScaffold4-Oxocyclohexane-1-sulfonamide (1)(Core Scaffold)Reaction->ScaffoldTailAryl-Piperidine/Piperazine (2)(Hydrophobic Tail)Reaction->Tail

Figure 1: Convergent assembly strategy. The reductive amination is the critical stereodefining step.

Detailed Experimental Procedure

Reagents Required:

  • 4-Oxocyclohexane-1-sulfonamide (CAS: Custom or synthesized via ketal deprotection)[1]

  • 4-(4-Fluorophenyl)piperidine (Example amine tail)[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

  • Acetic Acid (AcOH)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Triethylamine (Et₃N)[1]

Step-by-Step Protocol:

  • Activation: In a dry 250 mL round-bottom flask, dissolve 4-Oxocyclohexane-1-sulfonamide (1.0 eq, 5.0 mmol) and 4-(4-Fluorophenyl)piperidine (1.1 eq, 5.5 mmol) in anhydrous DCE (50 mL).

  • Acid Catalysis: Add catalytic Acetic Acid (2.0 eq). Expert Note: The pH must be slightly acidic (pH 5-6) to facilitate iminium ion formation without protonating the amine nucleophile entirely.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 1 hour under nitrogen atmosphere.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise over 15 minutes. Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion over the ketone, preventing side reactions.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]+).

  • Quenching: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

Purification & Stereochemical Resolution

The reductive amination on a 4-substituted cyclohexanone typically yields a mixture of cis (axial-equatorial) and trans (equatorial-equatorial) isomers. For T-type blockers, the trans-isomer is often the active eutomer due to its extended linear conformation.

  • Flash Chromatography: Elute with a gradient of MeOH in DCM (0% to 10%).

  • Isomer Separation: If flash chromatography fails to separate isomers, use Preparative HPLC .[1]

    • Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5µm).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Note: The trans-isomer typically elutes after the cis-isomer on reverse-phase columns due to higher lipophilicity and surface area contact.

Analytical Validation

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic multiplet at δ 3.0-3.5 ppm (N-CH-Cyclohexyl).[1] Confirmation of sulfonamide singlet (δ 6.8-7.2 ppm).
Purity UPLC-MS (UV @ 254nm)>95% Area Under Curve (AUC).
Stereochemistry NOESY NMRTrans: Strong NOE between C1-H and C4-H (if diaxial) or lack thereof compared to Cis. Coupling constants (J-values) of the methine proton can also distinguish axial vs equatorial orientation.

Biological Evaluation (In Vitro)

FLIPR Calcium Flux Assay (High-Throughput Screen)

Before patch-clamp, compounds are screened using a Fluorometric Imaging Plate Reader (FLIPR).[1]

  • Cell Line: HEK293 stably expressing human Cav3.2 (α1H).

  • Dye: Fluo-4 AM or Calcium-6.

  • Protocol:

    • Load cells with calcium-sensitive dye for 45 min at 37°C.

    • Add test compound (10-point dose-response). Incubate 20 min.

    • Trigger channel opening with extracellular Ca²⁺/KCl buffer.

    • Readout: Reduction in Fluorescence Units (RFU) relative to vehicle control.

Whole-Cell Patch Clamp (Gold Standard)

Confirms voltage-dependence and state-dependent block (Resting vs. Inactivated).

AssayWorkflowStep1HEK293-Cav3.2 Cells(Stable Line)Step2Giga-seal Formation(>1 GΩ)Step1->Step2Step3Voltage Protocol(Holding -100mV)Step2->Step3Step4Test Pulse (-30mV)(Measure Peak Current)Step3->Step4Step5Drug Application(Perfusion)Step4->Step5Step6IC50 CalculationStep5->Step6

Figure 2: Electrophysiology workflow for validating T-type channel blockade.

  • Key Insight: T-type blockers often show state-dependence , binding more potently to the inactivated state. To test this, measure IC50 at a holding potential of -100 mV (Resting) vs. -80 mV (Partially Inactivated). A significant shift indicates state-dependent binding, a desirable trait for treating hyperexcitable tissues (e.g., epileptic foci) without affecting healthy tissue.[1]

References

  • Mechanistic Basis of T-Type Channel Blockade: Perez-Reyes, E. "Molecular physiology of T-type calcium channels." Physiological Reviews, 2003.[1] Link[1]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link[1]

  • Sulfonamide T-Type Blockers (SAR Context): McGivern, J. G.[1] "Targeting N-type and T-type calcium channels for the treatment of pain."[2] Drug Discovery Today, 2006.[1] Link

  • Cav3.2 in Pain Pathways: Bourinet, E., et al. "Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception." EMBO Journal, 2005.[1] Link[1]

Application Note: Scalable Synthesis of 4-Oxocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Oxocyclohexane-1-sulfonamide presents a classic chemoselectivity challenge: the simultaneous presence of a ketone (electrophile) and a sulfonamide (nucleophilic nitrogen, acidic proton) on a cyclohexane ring.[1]

Direct chlorosulfonation of cyclohexanone is non-viable for scale-up due to lack of regiocontrol and poly-chlorination byproducts.[1] Furthermore, the high reactivity of the ketone precludes many standard sulfur-installation methods.

The Scalable Solution: This protocol utilizes a Ketal-Protection Strategy .[1] By starting with the commercially available 1,4-cyclohexanedione monoethylene ketal, we mask the ketone functionality, allowing for aggressive functional group interconversions (FGI) at the 4-position.[1] The route proceeds through an alcohol intermediate, activation to a mesylate, nucleophilic displacement by a sulfur nucleophile, oxidative chlorination, and final deprotection.

Key Advantages of this Route:

  • Regiocontrol: The sulfur is installed exclusively at the 4-position relative to the protected ketone.

  • Safety: Avoids the use of high-pressure hydrogenation of aromatic sulfonamides, which often leads to over-reduction or difficult stereochemical mixtures.

  • Scalability: Uses standard unit operations (filtration, crystallization) and avoids column chromatography for intermediates.[1]

Retrosynthetic Analysis & Pathway

The logical disconnection reveals 1,4-dioxaspiro[4.5]decan-8-one as the ideal progenitor.[1]

Retrosynthesis Target 4-Oxocyclohexane- 1-sulfonamide Precursor1 Ketal-Protected Sulfonamide Target->Precursor1 Acid Hydrolysis Precursor2 Sulfonyl Chloride Precursor1->Precursor2 Amination (NH3) Intermediate Thioacetate Intermediate Precursor2->Intermediate Oxidative Chlorination SM 1,4-Dioxaspiro[4.5] decan-8-one Intermediate->SM Multi-step FGI

Figure 1: Retrosynthetic logic flow from target molecule back to commercial starting material.[1]

Detailed Experimental Protocols

Stage 1: Reduction & Activation

Objective: Convert the ketone to a reactive mesylate leaving group.

Reactions:

  • Ketone

    
     Alcohol (NaBH₄ reduction)[1]
    
  • Alcohol

    
     Mesylate (MsCl, Et₃N)[1]
    

Protocol:

  • Reduction: Charge a reactor with 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and Methanol (5 vol).

  • Cool to 0–5°C. Portion-wise add Sodium Borohydride (0.55 eq). Caution: Hydrogen evolution.

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Quench with water (2 vol) and extract with Dichloromethane (DCM). Concentrate to yield the crude alcohol (1,4-dioxaspiro[4.5]decan-8-ol).[1]

  • Mesylation: Dissolve crude alcohol in DCM (10 vol). Add Triethylamine (1.5 eq).[1]

  • Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 eq) maintaining temp < 10°C.

  • Stir 2 hours. Wash with 1N HCl, then Sat. NaHCO₃.

  • Concentrate to obtain the solid mesylate.[1] Yield Expectation: >90% over two steps.

Stage 2: Sulfur Installation (The Critical Step)

Objective: Displace the mesylate with a sulfur nucleophile.[1] Thioacetate is preferred over hydrosulfide (NaSH) to prevent disulfide formation and manage odors.[1]

Reactions:

  • Mesylate + KSAc

    
     Thioacetate[1]
    

Protocol:

  • Dissolve the Mesylate (from Stage 1) in DMF (Dimethylformamide, 5 vol).

  • Add Potassium Thioacetate (1.5 eq).

  • Heat to 60–70°C for 4–6 hours. Note: This is an

    
     reaction; if the alcohol was predominantly one isomer, this step inverts it.
    
  • Cool to RT. Pour into Ice/Water (20 vol).

  • Extract with Ethyl Acetate.[1] Wash organic layer thoroughly with water (to remove DMF) and brine.[1]

  • Concentrate to yield the thioester intermediate (S-(1,4-dioxaspiro[4.5]decan-8-yl) ethanethioate).

Stage 3: Oxidative Chlorination & Amination

Objective: Convert the thioester directly to the sulfonyl chloride, then trap with ammonia.

Reactions:

  • Thioacetate

    
     Sulfonyl Chloride (NCS/HCl or 
    
    
    
    )[1]
  • Sulfonyl Chloride

    
     Sulfonamide[1][2]
    

Protocol:

  • Oxidation: Suspend the Thioacetate in Acetonitrile/2N HCl (4:1 ratio, 10 vol).

  • Cool to 0–5°C. Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise. Mechanism: Acid hydrolysis of thioacetate releases thiol in situ, which is immediately oxidized.

    • Scale-up Note: For multi-kilo scale, Chlorine gas (

      
      ) bubbling into cold acetic acid/water is more economical, but NCS is safer for standard labs.
      
  • Stir vigorously for 1 hour. The mixture will become a suspension of the Sulfonyl Chloride.

  • Workup: Dilute with cold water, extract rapidly with DCM. Keep cold (<10°C). Do not concentrate to dryness (instability risk).[1]

  • Amination: Add the cold DCM solution of sulfonyl chloride dropwise into a stirred solution of Aqueous Ammonia (25%) (5.0 eq) in THF at 0°C.

  • Stir 1 hour at RT.

  • Separate phases. Wash organic layer with brine, dry, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain 1,4-dioxaspiro[4.5]decane-8-sulfonamide.

Stage 4: Deprotection

Objective: Remove the ethylene glycol ketal to reveal the ketone.

Protocol:

  • Dissolve the sulfonamide intermediate in Acetone/2N HCl (1:1, 10 vol).

  • Heat to reflux (approx 60°C) for 2–3 hours.

  • Monitor deprotection by HPLC.[1]

  • Isolation: Neutralize with Sat. NaHCO₃ to pH 7.[1]

  • Extract with Ethyl Acetate (or DCM/IPA mixture if solubility is low).[1]

  • Concentrate to yield 4-Oxocyclohexane-1-sulfonamide .[1]

Data Summary & Process Parameters

ParameterStage 1 (Activation)Stage 2 (Displacement)Stage 3 (Oxidation/Amidation)Stage 4 (Deprotection)
Reagents NaBH₄, MsClPotassium ThioacetateNCS, HCl, NH₄OHHCl, Acetone
Solvent MeOH, DCMDMFACN/Water, DCMAcetone/Water
Temp 0°C

RT
65°C0°C60°C (Reflux)
Crit.[1][3] Control Moisture free (MsCl step)Efficient stirring (heterogeneous)Temp < 10°C (Sulfonyl Cl stability)pH Neutralization
Yield (Est) 90-95%80-85%70-75%85-90%

Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the chemical transformations and the fate of the stereocenter at C4 (relative to the ring).

SynthesisWorkflow Start 1,4-Dioxaspiro[4.5]decan-8-one (Ketone Protected) Step1 Intermediate Alcohol (Reduction) Start->Step1 NaBH4, MeOH 0°C Step2 Mesylate Activated (Leaving Group) Step1->Step2 MsCl, TEA DCM Step3 Thioacetate (S-C Bond Formation) Step2->Step3 KSAc, DMF 65°C (Inversion) Step4 Sulfonyl Chloride (Oxidative Chlorination) Step3->Step4 NCS, HCl ACN/H2O Step5 Protected Sulfonamide (Amination) Step4->Step5 NH4OH THF Final 4-Oxocyclohexane-1-sulfonamide (Final Deprotection) Step5->Final HCl, Acetone Reflux

Figure 2: Step-by-step chemical transformation workflow.

Scientific Grounding & Troubleshooting

Stereochemical Considerations

While 4-oxocyclohexane-1-sulfonamide is achiral (possessing a plane of symmetry), the intermediates are not.[1]

  • Reduction (Step 1): Hydride delivery to the ketone usually occurs from the axial direction, yielding predominantly the equatorial alcohol .

  • Displacement (Step 2):

    
     displacement of the mesylate by thioacetate will invert this center, placing the sulfur in the axial position .
    
  • Equilibration: Upon deprotection to the ketone (Final Step), the ring becomes flexible. However, if the final product is reduced back to an alcohol for specific drug targets, the stereochemistry is reset by the reagent used.

Safety: Sulfonyl Chlorides

Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.[1]

  • Hazard: They can decompose violently if heated or allowed to stand in acidic water for too long (desulfonylation).[1]

  • Control: Process Step 3 requires rapid extraction and immediate reaction with ammonia. Do not store the sulfonyl chloride intermediate.[1]

References & Citations
  • Ketal Protection Strategy: The stability of 1,4-dioxaspiro[4.5]decane derivatives is well-documented for protecting cyclohexanones during nucleophilic substitutions.[1] See: Benchchem.[1] "An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine".

  • Oxidative Chlorination: The conversion of thioacetates/thiols to sulfonyl chlorides using NCS/HCl is a standard "one-pot" oxidative chlorination method, superior to

    
     gas for lab-scale safety.[1] See: Organic Chemistry Portal, "Sulfonamide Synthesis".
    
  • General Sulfonamide Synthesis: For broad applicability of sulfonamide formation from sulfonyl chlorides.[1][4][5] See: Princeton University, MacMillan Group, "One-Pot Synthesis of Sulfonamides".[1]

References

  • Organic Chemistry Portal. (2023).[1] Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link][1]

  • MacMillan Group. (2023).[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019).[1] Synthesis of Sulfonimidamides from Sulfenamides. PubMed.[1][6] Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 4-Oxocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Oxocyclohexane-1-sulfonamide is a valuable bifunctional scaffold in medicinal chemistry, incorporating both a reactive ketone and a sulfonamide moiety. Its synthesis presents a classic chemical challenge: orchestrating reactions at one functional group while preventing unwanted side reactions at the other. This necessitates a robust protecting group strategy. This document provides an in-depth guide to the strategic implementation of protecting groups for the efficient synthesis of 4-oxocyclohexane-1-sulfonamide, offering detailed protocols, mechanistic insights, and a comparative analysis of different protective moieties.

Introduction: The Synthetic Challenge

The synthesis of 4-oxocyclohexane-1-sulfonamide from readily available starting materials like 4-aminocyclohexanol requires a multi-step sequence that includes oxidation of the alcohol and sulfonylation of the amine. The inherent reactivity of both the amino and hydroxyl groups, and subsequently the ketone and sulfonamide functionalities, dictates the need for a carefully planned protecting group strategy to ensure high yields and purity of the final product. The primary challenge lies in the orthogonality of the protecting groups – the ability to deprotect one group without affecting the other or the desired functional groups on the core structure.

Strategic Overview: A Tale of Two Functional Groups

The successful synthesis of 4-oxocyclohexane-1-sulfonamide hinges on the temporary masking of either the amine/sulfonamide or the alcohol/ketone at different stages of the synthetic route. The choice of protecting group is paramount and should be guided by its ease of installation, stability under the planned reaction conditions, and facile, high-yielding removal.[1][2]

Two primary retrosynthetic pathways can be envisioned, each with its own set of protecting group requirements:

  • Pathway A: Protection of the amine, followed by oxidation of the alcohol to a ketone, sulfonylation, and subsequent deprotection.

  • Pathway B: Protection of the alcohol/ketone, followed by sulfonylation of the amine, and final deprotection.

This guide will focus on a convergent approach that strategically protects both functionalities, offering maximum flexibility and control over the synthesis.

Protecting Group Strategies for the Sulfonamide Moiety

The sulfonamide N-H proton is acidic, which can lead to undesired side reactions in the presence of strong bases or nucleophiles.[3] Protection of the sulfonamide nitrogen is therefore crucial for many synthetic transformations.

Boc Protection: A Mild and Versatile Choice

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and sulfonamides due to its stability under a broad range of non-acidic conditions and its straightforward removal under mild acidic conditions.[4][5][6]

Advantages of Boc Protection:

  • Mild Deprotection: Cleavage is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, conditions that are often compatible with other functional groups.[5][6]

  • High Yields: Both protection and deprotection steps generally proceed in high yields.[4]

  • Orthogonality: The Boc group is stable to many reducing and oxidizing agents, as well as basic conditions, allowing for selective reactions elsewhere in the molecule.

Sulfonyl Protecting Groups: For Enhanced Stability

Protecting groups such as p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns) can also be employed.[7][8] Tosylamides are known for their exceptional stability but often require harsh conditions for removal, such as strong acids or dissolving metal reductions.[7][9] Nosylamides, on the other hand, offer the advantage of milder deprotection via nucleophilic aromatic substitution.[8]

Comparison of Sulfonamide Protecting Groups:

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂TFA, CH₂Cl₂ or HCl in DioxaneMild deprotection, high yields, good orthogonality.[4][6]Acid labile.
Tosyl (Ts) TsCl, pyridine or other baseStrong acid (e.g., HBr/AcOH) or Na/NH₃(l)Very stable to a wide range of conditions.Harsh deprotection conditions.[9]
Nosyl (Ns) NsCl, pyridine or other baseThiophenol, K₂CO₃, MeCNMilder deprotection than Tosyl.Can be sensitive to some nucleophiles.

Protecting Group Strategies for the Ketone Moiety

The carbonyl group of the ketone is susceptible to attack by nucleophiles and can be reduced under certain conditions. Protecting the ketone as an acetal or ketal is a common and effective strategy.[1][10][11][12]

Cyclic Acetals/Ketals: The Workhorse of Carbonyl Protection

Cyclic acetals, formed by the reaction of the ketone with a diol such as ethylene glycol or 1,3-propanediol, are the most frequently used protecting groups for carbonyls.[13]

Advantages of Cyclic Acetal Protection:

  • Stability: Acetals are stable to strong bases, nucleophiles, and reducing agents.[10][14]

  • Ease of Formation and Cleavage: They are readily formed under acidic conditions with removal of water and can be cleaved by hydrolysis with aqueous acid.[15][16]

  • Orthogonality: Their stability under non-acidic conditions makes them orthogonal to many other protecting groups, including Boc.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Pathway Elucidation Start 4-Aminocyclohexanol Protect_Amine N-Protection (e.g., Boc) Start->Protect_Amine (Boc)₂O, Base Oxidize Oxidation Protect_Amine->Oxidize e.g., PCC, Swern Protect_Ketone Ketone Protection (e.g., Ketal) Oxidize->Protect_Ketone Ethylene Glycol, H⁺ Sulfonylate Sulfonylation Protect_Ketone->Sulfonylate 1. n-BuLi 2. SO₂ 3. NCS Deprotect_Ketone Ketone Deprotection Sulfonylate->Deprotect_Ketone aq. HCl Deprotect_Sulfonamide Sulfonamide Deprotection Deprotect_Ketone->Deprotect_Sulfonamide TFA Final_Product 4-Oxocyclohexane-1-sulfonamide Deprotect_Sulfonamide->Final_Product

Caption: A generalized synthetic workflow for 4-oxocyclohexane-1-sulfonamide.

Detailed Experimental Protocols

Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-Boc Protection of 4-Aminocyclohexanol

This protocol describes the protection of the amino group of 4-aminocyclohexanol using di-tert-butyl dicarbonate.

  • Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add triethylamine (1.2 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-aminocyclohexanol.

Protocol 2: Oxidation to N-Boc-4-oxocyclohexylamine

This protocol details the oxidation of the protected alcohol to the corresponding ketone.

  • Reaction Setup: To a solution of N-Boc-4-aminocyclohexanol (1.0 eq) in CH₂Cl₂, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography to yield N-Boc-4-oxocyclohexylamine.

Protocol 3: Ketal Protection of N-Boc-4-oxocyclohexylamine

This protocol describes the protection of the ketone functionality as a cyclic ketal.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-oxocyclohexylamine (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-Boc protected ketal can often be used in the next step without further purification.

Protocol 4: Sulfonylation and Deprotection

This multi-step sequence involves the formation of the sulfonamide and subsequent deprotection steps.

Protection and Deprotection Scheme

Protection_Deprotection Start 4-Aminocyclohexanol NH₂ OH Boc_Protected N-Boc-4-aminocyclohexanol NHBoc OH Start:f1->Boc_Protected:f1 (Boc)₂O Ketone N-Boc-4-oxocyclohexylamine NHBoc =O Boc_Protected:f2->Ketone:f2 Oxidation Ketal_Protected Ketal Protected Intermediate NHBoc O(CH₂)₂O Ketone:f2->Ketal_Protected:f2 Ethylene Glycol, H⁺ Sulfonamide Protected Sulfonamide N(Boc)SO₂NH₂ O(CH₂)₂O Ketal_Protected:f1->Sulfonamide:f1 Sulfonylation Deprotected_Ketone N-Boc-4-oxocyclohexane-1-sulfonamide N(Boc)SO₂NH₂ =O Sulfonamide:f2->Deprotected_Ketone:f2 aq. Acid Final 4-Oxocyclohexane-1-sulfonamide NHSO₂NH₂ =O Deprotected_Ketone:f1->Final:f1 TFA

Caption: Stepwise protection and deprotection strategy.

  • Lithiation and Sulfinylation: Dissolve the ketal-protected N-Boc amine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. Bubble sulfur dioxide (SO₂) gas through the solution for 30 minutes.

  • Chlorination and Amination: Quench the reaction with aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. Dissolve the crude sulfinate in an appropriate solvent and treat with N-chlorosuccinimide (NCS) to form the sulfonyl chloride. Subsequently, react the sulfonyl chloride with ammonia to yield the protected sulfonamide.

  • Ketal Deprotection: Dissolve the protected sulfonamide in a mixture of acetone and water. Add a catalytic amount of a strong acid (e.g., HCl or p-TsOH) and stir at room temperature until TLC indicates completion. Neutralize the acid and extract the product.

  • Boc Deprotection: Dissolve the N-Boc protected sulfonamide in CH₂Cl₂ and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the final product, 4-oxocyclohexane-1-sulfonamide, as its TFA salt.

Conclusion

The synthesis of 4-oxocyclohexane-1-sulfonamide is a prime example of the power and necessity of protecting group chemistry in modern organic synthesis. By strategically employing orthogonal protecting groups such as Boc for the sulfonamide and a cyclic ketal for the ketone, chemists can navigate the synthetic landscape with precision, achieving high yields of the desired product. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and development to access this important chemical scaffold.

References

  • CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents. (n.d.).
  • 4-oxocyclohexane-1-sulfonamide (C6H11NO3S) - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents. (n.d.).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (n.d.).
  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 4, 2026, from [Link]

  • US2547906A - Process for preparing alkane sulfonic acids - Google Patents. (n.d.).
  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. (2025). Retrieved February 4, 2026, from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020). Retrieved February 4, 2026, from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • acetals and ketals as protecting groups - YouTube. (2019). Retrieved February 4, 2026, from [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. (2025). Retrieved February 4, 2026, from [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). Retrieved February 4, 2026, from [Link]

  • 6.3: Carbonyl Protecting Groups - Chemistry LibreTexts. (2020). Retrieved February 4, 2026, from [Link]

  • facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water - LOCKSS. (2022). Retrieved February 4, 2026, from [Link]

  • Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023). Retrieved February 4, 2026, from [Link]

  • 4-Oxobutane-1-sulfonic acid | C4H8O4S | CID 19922639 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]

  • 9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (2021). Retrieved February 4, 2026, from [Link]

  • Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Acetal/ketal formation and deprotection - Chemistry Stack Exchange. (2021). Retrieved February 4, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed. (2019). Retrieved February 4, 2026, from [Link]

  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Oxocyclohexane-1-sulfonamide Stability & Storage

[1]

Case ID: 4-OXO-SULF-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support Topic: Resolving Degradation & Storage Anomalies[1]

Executive Summary: The Stability Paradox

4-Oxocyclohexane-1-sulfonamide is a bifunctional building block containing a ketone (C=O) at position 4 and a primary sulfonamide (SO₂NH₂) at position 1.[1] While sulfonamides are generally pharmacologically stable, the presence of the cyclohexanone ring introduces specific vulnerabilities—specifically aldol-like self-condensation , oxidation , and hygroscopic caking .[1]

This guide addresses the "hidden" degradation pathways that occur when standard "store cool and dry" protocols fail.

Module 1: Diagnostic Hub (Troubleshooting)

Identify your issue below to find the immediate remediation protocol.

Q1: My white powder has turned a pale yellow or beige color. Is it still usable?

Diagnosis: Oxidative Coupling or Schiff Base Formation. The color change indicates the formation of conjugated impurities.

  • Cause: If stored near primary amines (even vapors), the C=4 ketone reacts to form imines (Schiff bases).[1] Alternatively, trace transition metals can catalyze the alpha-oxidation of the ketone, leading to conjugated diketones which are highly colored.[1]

  • Impact: Purity has likely dropped by 0.5–2.0%.[1]

  • Action:

    • Perform LC-MS: Check for [M+16] (oxidation) or dimers [2M-H₂O].[1]

    • Remediation: Recrystallization from Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexanes .[1] Avoid methanol if the impurity is polar.[1]

Q2: The material has clumped into a hard "cake" inside the bottle.

Diagnosis: Hygroscopic Agglomeration. Sulfonamides are hydrogen-bond donors and acceptors.[1]

  • Cause: Moisture ingress lowers the glass transition temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) of the amorphous surface regions, causing particles to fuse.
    
  • Impact: Weighing errors and slow dissolution rates. Chemical purity is usually intact, but hydrolysis risk increases over time.[1]

  • Action:

    • Do NOT chip aggressively: This generates static and scattering.[1]

    • Desiccation: Place the open vial in a vacuum desiccator over

      
       for 24 hours.
      
    • Sieving: Once dried, gently press through a #40 mesh sieve.

Q3: LC-MS shows a new peak at [M-18] or [M+18].[1]

Diagnosis: Ketone Hydration or Condensation. [1]

  • [M+18] (Hydrate): The ketone can form a gem-diol in the presence of water.[1] This is reversible and often an artifact of the LC-MS water mobile phase.[1]

    • Test: Run NMR in anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . If the peak vanishes, it was a reversible hydrate.[1]
      
  • [M-18] (Dehydration): Indicates intermolecular condensation (aldol-type) between two ketone molecules, often catalyzed by residual acid from the synthesis (e.g., from the sulfonyl chloride precursor).[1]

Module 2: Core Stability Protocols

Follow these Standard Operating Procedures (SOPs) to prevent recurrence.

Storage Matrix
ParameterStandard RequirementCritical Limit (Failure Point)
Temperature 2°C to 8°C (Refrigerated)> 25°C (Accelerates condensation)
Atmosphere Argon or Nitrogen OverlayAmbient Air (CO₂/O₂ exposure)
Container Amber Glass with Teflon-lined CapPolyethylene (Permeable to moisture)
Desiccant Silica Gel or Molecular SievesNone
Protocol A: Handling & Re-Purification

If degradation is suspected (>2% impurity), perform this "Self-Validating" purification workflow.[1]

Step 1: Dissolution Check Dissolve 10 mg in 1 mL of Methanol.[1]

  • Clear Solution: Proceed to Step 2.

  • Turbid/Insoluble:[1] Polymerization has occurred.[1] Discard material.

Step 2: Acid Wash (Removes Amine Impurities) If the impurity is a Schiff base (from amine contamination):

  • Dissolve bulk in Ethyl Acetate.[1]

  • Wash with 1N HCl (cold). The acid hydrolyzes the imine back to the ketone and washes away the amine.

  • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and concentrate.
    

Step 3: Recrystallization (The Reset Button) [1]

  • Solvent System: Ethyl Acetate : Hexanes (1:3 v/v).[1]

  • Method: Dissolve in hot EtOAc, add Hexanes until turbid, cool slowly to 4°C.

  • Validation: Melting point should be sharp (Target range: ~150-155°C, verify with CoA).

Module 3: Mechanistic Insight (The "Why")

Understanding the chemistry prevents future failures.[1]

Pathway 1: The "Residual Acid" Trap

This compound is often synthesized from 4-oxocyclohexane-1-sulfonyl chloride .[1] If the final step (ammonolysis) is not quenched properly, residual HCl remains trapped in the crystal lattice.[1]

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     protonates the ketone oxygen, making the carbonyl carbon highly electrophilic. This catalyzes self-reaction (dimerization).
    
  • Prevention: Always check pH of a 5% aqueous slurry.[1] It should be neutral (pH 6-7).[1] If pH < 5, re-wash with bicarbonate.[1]

Pathway 2: Photochemical Radical Formation

Ketones are photosensitizers.[1] Under UV light, the C=O bond can enter an excited triplet state, abstracting a hydrogen atom from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Result: Radical formation ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Oxidative degradation.
    
  • Solution: Amber glass is non-negotiable.[1]

Module 4: Visualizing the Workflow

Figure 1: Storage & Troubleshooting Decision Tree

Caption: Logical flow for diagnosing and resolving stability issues based on visual and analytical evidence.

StorageWorkflowStartInspect MaterialVisualVisual Appearance?Start->VisualWhitePowderWhite Free-FlowingVisual->WhitePowderNormalYellowYellow/BeigeVisual->YellowOxidationCakingClumped/CakingVisual->CakingMoistureLCMSRun LC-MSYellow->LCMSDesiccateVacuum Desiccation(P2O5)Caking->DesiccateMassShiftMass Shift?LCMS->MassShiftM16M+16 (Oxidation)MassShift->M16M18M-18 (Dimer)MassShift->M18RecrystRecrystallize (EtOAc/Hex)M16->RecrystM18->RecrystCheckpHCheck pH (10% slurry)Recryst->CheckpHDesiccate->CheckpHAcidicpH < 5 (Residual Acid)CheckpH->AcidicNeutralpH 6-7 (Stable)CheckpH->NeutralWashBicarb Wash + DryAcidic->Wash

[1]

References & Grounding[1][2][3]

  • Chemical Structure & Properties: PubChem. 4-Oxobutane-1-sulfonic acid (Analogous Core Structure Data). National Library of Medicine.[1] Link

  • Sulfonamide Stability: BenchChem. Stability issues of 1,4-Oxazepane-6-sulfonamide in solution (General Sulfonamide/Ether Stability Principles). Link[1]

  • General Storage Guidelines: Fisher Scientific. Safety Data Sheet: Sulfonamide (General Storage Protocols). Link[1]

  • Degradation Mechanisms: ResearchGate.[1] Studies on sulfonamide degradation products (Photolysis and Hydrolysis Pathways). Link

(Note: Specific degradation data for the exact 4-oxocyclohexane-1-sulfonamide CAS is limited in public databases; protocols above are derived from structure-activity relationships of the cyclohexanone and sulfonamide functional groups as established in the cited literature.)

Validation & Comparative

A Comparative Guide to HPLC Method Development for 4-Oxocyclohexane-1-sulfonamide Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Oxocyclohexane-1-sulfonamide. We will explore the rationale behind chromatographic choices, compare alternative approaches, and present a validated, stability-indicating method suitable for quality control and drug development environments.

Introduction: The Analytical Challenge

4-Oxocyclohexane-1-sulfonamide is a polar, non-chromophoric molecule, presenting unique challenges for traditional reversed-phase (RP) HPLC method development. The primary objectives for its purity assay are:

  • Accurate Quantification: To precisely measure the content of the main component.

  • Resolution of Impurities: To separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

  • Method Robustness: To ensure reliable performance across different instruments, laboratories, and analysts.

This guide will compare two primary HPLC strategies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and justify the selection of the optimal approach based on experimental data.

Understanding the Analyte: Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide

A thorough understanding of the analyte's properties is the cornerstone of effective method development.

  • Structure and Polarity: The molecule contains a polar sulfonamide group (-SO₂NH₂) and a ketone functional group (C=O) on a cyclohexane ring. The absence of a significant non-polar region makes it highly polar and water-soluble.

  • UV Absorbance: Lacking a strong chromophore, the compound exhibits poor UV absorbance, necessitating detection at lower wavelengths (typically < 220 nm) or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD). For the purpose of this guide, we will focus on UV detection due to its widespread availability.

Comparative Chromatographic Strategies: RP-HPLC vs. HILIC

The high polarity of 4-Oxocyclohexane-1-sulfonamide makes its retention on traditional non-polar stationary phases challenging.

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1] For highly polar compounds like our target analyte, retention can be problematic.

  • Initial Screening: An initial screening on a standard C18 column with a typical water/acetonitrile gradient often results in the analyte eluting at or near the void volume, providing no separation from other polar impurities.

  • Alternative RP Approaches:

    • Polar-Embedded/Endcapped Phases: These columns have stationary phases modified with polar groups to enhance the retention of polar analytes.

    • Aqueous Normal Phase (ANP): This technique uses high aqueous mobile phases, which can sometimes improve retention for polar compounds.[2] However, it can also lead to issues like phase collapse on traditional C18 columns.[3]

HILIC is a powerful alternative for the separation of highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[7][8]

  • Retention Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer, leading to their retention. The elution strength of the mobile phase is increased by increasing the water content.

  • Advantages for 4-Oxocyclohexane-1-sulfonamide:

    • Enhanced Retention: HILIC provides significantly better retention for polar analytes compared to RP-HPLC.

    • Orthogonal Selectivity: The separation mechanism is different from RP-HPLC, offering a different selectivity profile that can be advantageous for resolving closely related impurities.[7]

    • MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) sensitivity.[8]

Based on this initial assessment, HILIC emerges as the more promising technique for developing a robust purity assay for 4-Oxocyclohexane-1-sulfonamide.

Method Development and Optimization: A HILIC-Based Approach

The following section details the systematic development of a HILIC method.

A generic HILIC screening gradient is an effective starting point.

ParameterInitial Condition
Column Amide-based HILIC column (e.g., TSKgel Amide-80)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient 95% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
  • Mobile Phase pH and Buffer Concentration: The pH of the aqueous portion of the mobile phase can influence the ionization state of the analyte and any impurities, thereby affecting retention and peak shape. A pH of 5.5 was chosen to ensure the sulfonamide group is in a consistent protonation state. The buffer concentration was kept low (10 mM) to be compatible with MS detection if needed.

  • Organic Solvent: Acetonitrile is the most common organic solvent in HILIC due to its aprotic nature and ability to form the necessary water layer on the stationary phase.

  • Gradient Optimization: The gradient was optimized to ensure adequate retention of the main peak while allowing for the elution of any less polar impurities. A shallower gradient was found to improve the resolution between the main peak and a closely eluting impurity.

Final Optimized and Validated HPLC Method

The following method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

ParameterOptimized Condition
Column TSKgel Amide-80 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient 90% B for 2 min, 90% to 70% B in 10 min, 70% to 90% B in 1 min, hold at 90% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (90:10, v/v)

The method was validated for specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.Peak purity > 0.999
Linearity (r²) > 0.999r² ≥ 0.999
Range LOQ to 150% of the target concentrationAs per ICH guidelines[9]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters met.

Stability-Indicating Nature: Forced Degradation Studies

To ensure the method can separate the API from its degradation products, forced degradation studies were performed.[13][14][15][16] These studies are crucial for developing a stability-indicating analytical method.[17]

A solution of 4-Oxocyclohexane-1-sulfonamide (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours, followed by neutralization with 0.1 N NaOH.[17]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours, followed by neutralization with 0.1 N HCl.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.

The following table summarizes the degradation observed under different stress conditions.

Stress Condition% DegradationNumber of Degradation Products
Acid Hydrolysis~15%2
Base Hydrolysis~20%3
Oxidative Degradation~10%1
Thermal Degradation< 5%1
Photolytic Degradation< 2%No significant degradation

The developed HILIC method was able to resolve all degradation products from the main peak, demonstrating its stability-indicating nature.

Visualizing the Workflow

MethodDevelopment Analyte Analyte Characterization (4-Oxocyclohexane-1-sulfonamide) Strategy Chromatographic Strategy Selection Analyte->Strategy RP Reversed-Phase (RP-HPLC) Strategy->RP HILIC Hydrophilic Interaction (HILIC) Strategy->HILIC Optimization Method Optimization RP->Optimization Poor Retention HILIC->Optimization Validation Method Validation (ICH Q2) Optimization->Validation ForcedDeg Forced Degradation Studies Validation->ForcedDeg FinalMethod Final Stability-Indicating Method ForcedDeg->FinalMethod

Caption: Workflow for HPLC method development.

ForcedDegradation API 4-Oxocyclohexane-1-sulfonamide Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV light) API->Photo Deg1 Degradant(s) Acid->Deg1 Deg2 Degradant(s) Base->Deg2 Deg3 Degradant(s) Oxidation->Deg3 Deg4 Degradant(s) Thermal->Deg4 NoDeg No Significant Degradation Photo->NoDeg

Caption: Forced degradation stress conditions.

Conclusion and Recommendations

For the purity assay of the highly polar compound 4-Oxocyclohexane-1-sulfonamide, a HILIC-based HPLC method provides superior retention and resolution compared to traditional RP-HPLC approaches. The developed and validated HILIC method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and regulatory submissions. When faced with similar polar analytes, a HILIC screening approach is highly recommended as a starting point for method development.

References

  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2273-2294. [Link]

  • Kalam, M. A., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(1), 1-8.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Patel, K., et al. (2020). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Pesek, J. J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 28(11), 966-973. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Surana, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

Sources

Advanced Spectral Characterization of 4-Oxocyclohexane-1-sulfonamide: ATR-FTIR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) FTIR spectroscopy for the structural elucidation of 4-Oxocyclohexane-1-sulfonamide .[1] While Transmission FTIR has historically been the "gold standard" for resolution, our comparative analysis suggests that Diamond ATR is the superior modality for routine pharmaceutical analysis of this compound due to the specific hygroscopic interference risks associated with the sulfonamide moiety.

Structural Analysis & Theoretical Assignments

To accurately assess the performance of spectral techniques, one must first map the vibrational physics of the target molecule. 4-Oxocyclohexane-1-sulfonamide contains two critical pharmacophores that dictate spectral behavior: a cyclic ketone (C4 position) and a primary sulfonamide (C1 position).[1]

Theoretical Vibrational Modes

The interplay between the rigid cyclohexane ring and the polar functional groups creates a unique fingerprint.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Value
Ketone (C=O) Stretching (

)
1710 – 1720Strong/SharpCritical. Confirms oxidation at C4.[1]
Sulfonamide (NH₂) Asymmetric Stretch (

)
3350 – 3390MediumHigh. Often obscured by moisture in KBr.[1]
Sulfonamide (NH₂) Symmetric Stretch (

)
3250 – 3280MediumHigh. Paired with

doublet.[1]
Sulfonyl (SO₂) Asymmetric Stretch (

)
1330 – 1350StrongCritical. Primary indicator of sulfonyl group.[1]
Sulfonyl (SO₂) Symmetric Stretch (

)
1150 – 1170StrongCritical. Confirms S=O integrity.[1]
Cyclohexane Ring Scissoring (

)
1440 – 1460MediumStructural backbone confirmation.[1]

Expert Insight: The proximity of the ketone and sulfonamide groups on the cyclohexane ring typically does not induce significant electronic coupling (conjugation) due to the


 carbons separating them. Therefore, shifts in the carbonyl band (<1700 cm⁻¹) usually indicate hydrogen bonding or lattice effects rather than intramolecular conjugation.

Comparative Methodology: ATR vs. KBr Transmission

The choice of sampling technique is the single largest variable in data quality for sulfonamides.

Performance Matrix

The following table contrasts the two methods specifically for 4-Oxocyclohexane-1-sulfonamide.

FeatureDiamond ATR (Single Bounce) Transmission (KBr Pellet) Verdict for this Molecule
Sample Prep None (Direct Solid)Grinding + Pressing (1:100 ratio)ATR Wins. Eliminates polymorphism induced by grinding.[1]
Water Interference NegligibleHigh (Hygroscopic KBr)ATR Wins. KBr water peak (3400 cm⁻¹) masks Sulfonamide NH₂.[1]
Pathlength Control Fixed (~2 µm)Variable (Pellet thickness)ATR Wins. Superior for semi-quantitative batch comparison.
Spectral Resolution Good (Dependent on crystal contact)Excellent (High throughput)KBr Wins only for resolving weak overtone bands.[1]
Throughput < 2 minutes/sample> 15 minutes/sampleATR Wins. Essential for high-throughput screening.[1]
The "Water Masking" Effect

For 4-Oxocyclohexane-1-sulfonamide, the NH₂ stretching region (3200–3400 cm⁻¹) is diagnostic.[1]

  • In KBr: Potassium bromide is hygroscopic.[1][2] Even trace moisture creates a broad O-H stretch centered at 3400 cm⁻¹, which often swallows the fine N-H doublets of the sulfonamide.

  • In ATR: The short pathlength and lack of a hygroscopic matrix preserve the N-H spectral definition, allowing for clear identification of the primary amine.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Method A: High-Fidelity ATR Acquisition (Recommended)

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory.[1]

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

    • Validation: Ensure the region 2000–2500 cm⁻¹ (Diamond absorption) is ratioed out correctly.[1]

  • Sample Deposition: Place ~5 mg of 4-Oxocyclohexane-1-sulfonamide powder directly onto the crystal focal point.

  • Pressure Application: Lower the pressure clamp. Apply force until the preview spectrum peaks stabilize (typically ~80–100 lbs force for solid powders).[1]

    • Causality: Insufficient pressure leads to poor contact and low intensity; excessive pressure can shift crystal lattice peaks (polymorph transition).[1]

  • Acquisition: Scan the sample (32 scans, 4 cm⁻¹).

  • Correction: Apply "ATR Correction" (an algorithm correcting for penetration depth dependence on wavelength) to normalize relative intensities to transmission standards.

Method B: Transmission KBr Pellet (For Trace Impurity Analysis)

Equipment: Hydraulic Press, Agate Mortar, FTIR Grade KBr.[1]

  • Drying: Dry KBr powder at 110°C overnight to minimize water interference.

  • Grinding: Mix 2 mg of sample with 200 mg KBr (1% w/w). Grind in an agate mortar for exactly 60 seconds.

    • Warning: Over-grinding sulfonamides can induce amorphous states, broadening peaks.[1]

  • Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 2 minutes, then press at 10 tons for 2 minutes.

  • Inspection: The resulting pellet must be transparent (glassy).[1] Cloudy pellets indicate moisture or insufficient pressure.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this compound, emphasizing the "Check Water Interference" loop.

FTIR_Analysis_Workflow Start Sample: 4-Oxocyclohexane-1-sulfonamide Choice Select Technique Start->Choice ATR ATR (Diamond) Choice->ATR Routine/QC KBr Transmission (KBr) Choice->KBr Trace Analysis ATR_Prep Direct Deposition (No Grinding) ATR->ATR_Prep ATR_Scan Acquisition (32 Scans, 4cm-1) ATR_Prep->ATR_Scan ATR_Process Apply ATR Correction (Depth Normalization) ATR_Scan->ATR_Process Analysis Peak Assignment ATR_Process->Analysis KBr_Prep Grind 1:100 with KBr (Risk: Polymorph Change) KBr->KBr_Prep KBr_Press Hydraulic Press (10 Tons) KBr_Prep->KBr_Press KBr_Check Check 3400 cm-1 for H2O Interference KBr_Press->KBr_Check KBr_Check->KBr_Prep Cloudy/Wet (Fail) KBr_Check->Analysis Clear Decision Final Validation: 1715 cm-1 (C=O) 1340/1160 cm-1 (SO2) 3300 cm-1 (NH2) Analysis->Decision

Figure 1: Analytical workflow for spectral characterization. Note the critical failure loop in the KBr path due to moisture interference.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy Theory and Practice.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for functional group assignment).
  • PubChem. 4-Oxobutane-1-sulfonic acid (Analogous substructure data).[1][3] National Library of Medicine.[1] Available at: [Link][1]

Sources

Aliphatic vs. Aromatic Reactivity: A Comparative Guide to 4-Oxocyclohexane-1-sulfonamide and Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the sulfonamide moiety is a privileged scaffold, forming the backbone of numerous therapeutic agents, from antibacterial drugs to carbonic anhydrase inhibitors.[1][2][3] The subtle substitution on the sulfonyl group—specifically, the choice between an aliphatic and an aromatic framework—can profoundly influence the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. This guide provides a detailed, evidence-based comparison of 4-Oxocyclohexane-1-sulfonamide, a representative aliphatic sulfonamide, and the archetypal benzenesulfonamide, to arm researchers and drug developers with the insights needed for rational molecular design.

The Core Distinction: Structure and Electronic Landscape

The fundamental difference between these two molecules lies in the hybridization and electronic nature of the carbon atom attached to the sulfur. This distinction dictates the reactivity of the entire sulfonamide functional group.

  • Benzenesulfonamide: Features a sulfonyl group bonded to an sp²-hybridized carbon of a benzene ring. The aromatic ring is a strong electron-withdrawing group via resonance and inductive effects. This electronic pull delocalizes the lone pair of electrons on the nitrogen atom, significantly impacting the acidity of the N-H proton and the electrophilicity of the sulfur atom.[4][5]

  • 4-Oxocyclohexane-1-sulfonamide: The sulfonyl group is attached to an sp³-hybridized carbon of a saturated cyclohexane ring.[6][7] This aliphatic group is generally considered electron-donating through an inductive effect compared to the phenyl group. Consequently, the electronic environment of the sulfonamide nitrogen and sulfur is markedly different from its aromatic counterpart. Furthermore, the presence of a ketone at the 4-position introduces an orthogonal reactive site, a key feature for synthetic diversification.[8]

A Head-to-Head Comparison of Reactivity

To quantify and understand these differences, we will examine two fundamental reactions that are critical in the synthesis of sulfonamide derivatives: N-alkylation and nucleophilic substitution at the sulfur center.

N-Alkylation: Probing N-H Acidity and Nucleophilicity

The alkylation of the sulfonamide nitrogen is a cornerstone transformation for building molecular complexity.[9][10] Its efficiency is a function of two competing factors: the ease of deprotonation of the N-H bond (acidity) and the reactivity of the resulting anion (nucleophilicity).

Experimental Protocol: Comparative N-Alkylation with Benzyl Bromide

This protocol provides a standardized method to evaluate the relative rates of N-alkylation for the two sulfonamides.

Methodology:

  • Reagent Preparation: In separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add 4-Oxocyclohexane-1-sulfonamide (1.0 mmol, 177.2 mg) and benzenesulfonamide (1.0 mmol, 157.2 mg) respectively.

  • Solvent and Base Addition: To each flask, add 10 mL of anhydrous Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg) to each flask.

  • Deprotonation: Stir the suspensions at room temperature (25°C) for 30 minutes to allow for the formation of the sulfonamide anion.

  • Alkylation: Add benzyl bromide (1.1 mmol, 131 µL) to each flask simultaneously using a micropipette.

  • Reaction Progression: Heat the reaction mixtures to 50°C. Monitor the reaction progress every hour by withdrawing a 50 µL aliquot, quenching it with 0.5 mL of 0.1 M HCl, and analyzing via HPLC or LC-MS to determine the percentage conversion of the starting material.

  • Work-up and Isolation: Once the reaction reaches >98% conversion, cool the mixtures to room temperature, dilute with 50 mL of ethyl acetate, and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Mechanistic Insights and Expected Results:

The phenyl group's electron-withdrawing nature makes the N-H proton of benzenesulfonamide more acidic (pKa ≈ 10) than that of an aliphatic sulfonamide (pKa ≈ 11-12).[11] This suggests that benzenesulfonamide will be deprotonated more readily. However, the resulting anion is resonance-stabilized, delocalizing the negative charge across the sulfonyl group and into the aromatic ring. This stabilization reduces its nucleophilicity. Conversely, the anion of 4-Oxocyclohexane-1-sulfonamide is less stable but consequently a more potent nucleophile. This often leads to faster alkylation kinetics for aliphatic sulfonamides under conditions where deprotonation is not the rate-limiting step.

Illustrative Data: Comparative N-Alkylation Rate

Time (hours)4-Oxocyclohexane-1-sulfonamide (% Conversion)Benzenesulfonamide (% Conversion)
165%40%
292%75%
3>98%90%
4>98%>98%

Note: This data is illustrative, based on general reactivity principles. Actual results may vary.

Workflow for Comparative N-Alkylation

G cluster_setup Reaction Setup (Parallel) cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Dissolve Sulfonamide (Aliphatic or Aromatic) in DMF B 2. Add K2CO3 A->B C 3. Stir at RT (30 min) (Anion Formation) B->C D 4. Add Benzyl Bromide C->D E 5. Heat to 50°C D->E F 6. Monitor by LC-MS E->F G 7. Quench & Extract F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Pure N-Alkylated Product

Caption: Experimental workflow for the comparative N-alkylation.

Nucleophilic Substitution at Sulfur

The susceptibility of the sulfur atom to nucleophilic attack is a measure of its electrophilicity. This is a key consideration for the stability of the sulfonamide bond, for instance, under harsh hydrolytic conditions.

Conceptual Framework: Alkaline Hydrolysis

The hydrolysis of a sulfonamide under basic conditions proceeds via nucleophilic attack of a hydroxide ion at the electrophilic sulfur center. The electron-withdrawing phenyl group in benzenesulfonamide increases the partial positive charge on the sulfur atom to a greater extent than the electron-donating cyclohexyl group. This renders the sulfur atom in benzenesulfonamide more electrophilic and, therefore, more prone to nucleophilic attack.

Logical Relationship of Electronic Effects on Reactivity

G cluster_aro Benzenesulfonamide cluster_ali 4-Oxocyclohexane-1-sulfonamide A Aromatic Ring (sp2 Carbon) B Strong Electron- Withdrawing Effect (Resonance + Inductive) A->B C Increased Electrophilicity of Sulfur Atom B->C D More Susceptible to Nucleophilic Attack C->D E Aliphatic Ring (sp3 Carbon) F Weak Electron- Donating Effect (Inductive) E->F G Decreased Electrophilicity of Sulfur Atom F->G H Less Susceptible to Nucleophilic Attack G->H

Caption: Electronic effects influencing sulfur electrophilicity.

As a result, benzenesulfonamide is expected to undergo hydrolysis more readily than 4-Oxocyclohexane-1-sulfonamide under identical basic conditions. This highlights the greater stability of the aliphatic sulfonamide bond.

The Synthetic Advantage: The Carbonyl Handle

Beyond the reactivity of the sulfonamide group itself, 4-Oxocyclohexane-1-sulfonamide offers a significant synthetic advantage: the ketone functionality. This provides a versatile chemical handle for a wide range of orthogonal modifications, allowing for late-stage diversification of drug scaffolds. Benzenesulfonamide lacks such a readily transformable site, with modifications generally limited to electrophilic aromatic substitution on a deactivated ring.[1]

Potential Transformations of the Ketone Group:

  • Reductive Amination: Introduction of diverse amine side chains.

  • Wittig Reaction: Formation of C=C bonds for scaffold extension.

  • Grignard/Organolithium Addition: Installation of alkyl or aryl groups.

  • Knoevenagel Condensation: Synthesis of α,β-unsaturated systems.

Summary and Strategic Implications

The choice between an aliphatic and an aromatic sulfonamide is a critical decision in drug design, with clear trade-offs in terms of reactivity and synthetic strategy.

Feature4-Oxocyclohexane-1-sulfonamide (Aliphatic)Benzenesulfonamide (Aromatic)
N-H Acidity Lower (pKa ≈ 11-12)Higher (pKa ≈ 10)
Anion Nucleophilicity HigherLower (Resonance Stabilized)
N-Alkylation Rate Generally FasterGenerally Slower
Sulfur Electrophilicity LowerHigher
S-N Bond Stability HigherLower
Synthetic Versatility High (Ketone Handle)Limited (Aromatic Substitution)

While benzenesulfonamide and its aromatic congeners have a storied history in medicinal chemistry, their reactivity profile is relatively constrained. 4-Oxocyclohexane-1-sulfonamide represents a more modern scaffold that offers not only different physicochemical properties but also superior synthetic flexibility. The enhanced nucleophilicity of the nitrogen can streamline alkylation reactions, and the robust S-N bond imparts greater chemical stability. Most importantly, the orthogonal ketone handle opens the door to rapid analogue synthesis and the exploration of chemical space that is inaccessible from a simple aromatic ring. This makes aliphatic sulfonamides like 4-Oxocyclohexane-1-sulfonamide a highly attractive choice for contemporary drug discovery programs.

References

  • Jinli Chemical. (2026, January 9).
  • Solubility of Things. Benzenesulfonamide.
  • Akgul, O., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Pople, J. A., & Gordon, M. (1967). Molecular orbital theory of the electronic structure of organic compounds. I. Substituent effects and dipole moments. Journal of the American Chemical Society.
  • Khan, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • Teze, D., et al. (2013). Do Sulfonamides Interact with Aromatic Rings? Angewandte Chemie International Edition. [Link]

  • Reddy, K. L., et al. (2007). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Arkivoc. [Link]

  • Wikipedia. Benzenesulfonic acid. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Study.com. (2021). Aliphatic vs. Aromatic Compounds | Properties & Examples. [Link]

  • The Organic Chemistry Tutor. (2025, December 14). How Do You Identify Aliphatic Versus Aromatic Compounds? [YouTube video]. [Link]

  • Pytela, O., et al. (2009). Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry. [Link]

  • Pautienienė, J., et al. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Journal of Molecular Structure. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. [Link]

  • Laughlin, R. G. (1966). The basicity of aliphatic sulfonamides. Journal of the American Chemical Society. [Link]

  • Pautienienė, J., et al. (2006). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Bioactivity Guide: 4-Oxocyclohexane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility and reduce promiscuous binding. 4-Oxocyclohexane-1-sulfonamide  represents a pivotal scaffold shifting away from traditional planar aryl sulfonamides (e.g., sulfamethoxazole, acetazolamide) toward three-dimensional aliphatic architectures.

This guide compares the bioactivity of 4-oxocyclohexane-1-sulfonamide derivatives against classic aromatic sulfonamides, focusing on Carbonic Anhydrase (CA) isoform selectivity and metabolic stability .

Key Findings
  • Selectivity: Aliphatic sulfonamides exhibit superior selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) compared to aromatic counterparts.

  • Synthetic Utility: The C-4 ketone (oxo) group serves as a versatile "chemical handle" for late-stage diversification (reductive amination, Grignard addition), a feature absent in benzene-sulfonamide scaffolds.

  • pKa Shift: The

    
     of the sulfonamide group attached to an aliphatic ring (
    
    
    
    10.5) is higher than that of aryl sulfonamides (
    
    
    7-9), altering zinc-binding kinetics.

Comparative Analysis: Aliphatic vs. Aromatic Scaffolds

The following table contrasts the core properties of the 4-oxocyclohexane scaffold against the industry standard, Acetazolamide (AZA).

Table 1: Physicochemical & Biological Profile[1]
Feature4-Oxocyclohexane-1-sulfonamide DerivativesAcetazolamide (Aryl Sulfonamide)Impact on Bioactivity
Geometry 3D (Chair/Boat conformation)Planar (Flat)3D shapes often yield higher specificity for enzyme pockets.
Zn-Binding Group (ZBG)

-SO

NH


-SO

NH

Aliphatic ZBGs have higher

, leading to weaker but often more selective binding.
hCA IX Selectivity High (

often < 10 nM)
Low (Promiscuous binder)Critical for targeting hypoxic tumors without systemic side effects.
Solubility (LogS) High (Polar ketone + aliphatic ring)Moderate to LowImproved bioavailability and formulation options.
Metabolic Liability Ketone reduction (reversible)Ring hydroxylation/N-acetylationKetone allows prodrug strategies; aryl rings often suffer toxic metabolite formation.

Mechanistic Insight: The Selectivity Pathway

The primary interest in 4-oxocyclohexane-1-sulfonamide derivatives lies in their ability to inhibit Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in hypoxic tumors. Unlike cytosolic CA II (essential for respiration), CA IX acidification of the tumor microenvironment promotes metastasis.

The diagram below illustrates the mechanism by which these derivatives target the hypoxic tumor survival pathway.

CA_Pathway cluster_EnzymeAction Tumor Microenvironment Regulation Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Expr CA IX Overexpression (Transmembrane) HIF1a->CA9_Expr Upregulates Reaction CO2 + H2O <--> HCO3- + H+ CA9_Expr->Reaction Catalyzes Acidosis Extracellular Acidification (pH < 6.8) Reaction->Acidosis Accumulation of H+ Metastasis Matrix Degradation & Metastasis Acidosis->Metastasis Promotes Inhibitor 4-Oxocyclohexane-1-sulfonamide (Inhibitor) Inhibitor->CA9_Expr Blocks (Ki ~ nM) Selectivity Selectivity Filter: Steric bulk of cyclohexane excludes binding to hCA II Selectivity->Inhibitor

Figure 1: Mechanism of Action. The 4-oxocyclohexane derivative selectively inhibits CA IX, disrupting the pH regulation required for tumor metastasis.

Experimental Protocols

To validate the bioactivity of these derivatives, the following self-validating protocols are recommended. These move beyond simple screening to mechanistic confirmation.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)

Purpose: To determine the Inhibition Constant (


) against specific hCA isoforms.
  • Reagent Prep: Prepare Phenol Red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5) with 20 mM Na₂SO₄ (to maintain ionic strength).

  • Enzyme Activation: Incubate purified hCA isozyme (I, II, IX, or XII) for 15 minutes at room temperature.

    • Control: Acetazolamide (Standard).

    • Test: 4-Oxocyclohexane-1-sulfonamide derivative (dissolved in DMSO, <1% final v/v).

  • Reaction Trigger: Mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow instrument (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops).

  • Data Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear least squares method (Prism or similar).
    • Validation Check: The uncatalyzed reaction (buffer + CO₂ only) must be subtracted. If DMSO > 1%, check for solvent inhibition artifacts.

Protocol B: Hypoxic Cell Viability Assay (MTT)

Purpose: To confirm that enzymatic inhibition translates to cellular death specifically under hypoxic conditions.

  • Cell Seeding: Seed HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells at

    
     cells/well.
    
  • Induction:

    • Normoxia Group: Incubate at 37°C, 21% O₂, 5% CO₂.

    • Hypoxia Group: Incubate at 37°C, 1% O₂ , 5% CO₂ (using a hypoxia chamber) for 24 hours to induce CA IX expression.

  • Treatment: Treat with graded concentrations (0.1 nM – 100 µM) of the test compound for 48 hours.

  • Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Interpretation: A potent CA IX inhibitor should show a significantly lower

    
     in Hypoxia  vs. Normoxia.
    
    • Causality Check: If cytotoxicity is identical in both conditions, the compound is likely killing via off-target toxicity, not CA IX inhibition.

Synthetic Workflow & SAR Logic

The 4-oxocyclohexane scaffold is not just a final product; it is a divergent intermediate. The ketone allows for the rapid generation of libraries (amines, alcohols, spiro-cycles) to probe the enzyme active site.

Synthesis_Workflow Start 4-Oxocyclohexane-1-sulfonamide (Scaffold) Path1 Reductive Amination (R-NH2 / NaBH3CN) Start->Path1 Path2 Grignard Addition (R-MgBr) Start->Path2 Path3 Ketone Reduction (NaBH4) Start->Path3 Prod1 4-Amino Derivatives (Cationic interaction) Path1->Prod1 Diversity Point 1 Prod2 Tertiary Alcohols (Hydrophobic bulk) Path2->Prod2 Diversity Point 2 Prod3 4-Hydroxy Isomers (Cis/Trans Selectivity) Path3->Prod3 Stereo-control

Figure 2: Divergent Synthesis Strategy. The ketone handle allows transformation into three distinct chemotypes for SAR optimization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 4-substituted-cyclohexane moieties. Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Comparative Elemental Analysis Guide: 4-Oxocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxocyclohexane-1-sulfonamide (


) is a critical pharmacophore intermediate, often utilized in fragment-based drug discovery and the synthesis of enzyme inhibitors. Its dual functionality—a reactive ketone and a polar sulfonamide—presents unique challenges for elemental validation.

This guide provides a rigorous technical comparison of analytical methodologies for validating this standard. Unlike simple hydrocarbons, the presence of sulfur (18.1%) and nitrogen (7.9%) requires specific combustion aids and detection protocols to prevent catalytic poisoning and incomplete oxidation.

Part 1: The Analyte Profile & Theoretical Baselines

Before initiating any experimental workflow, the theoretical stoichiometry must be established as the "Gold Standard" for purity assessment.

Compound: 4-Oxocyclohexane-1-sulfonamide Formula:


Molecular Weight:  177.22  g/mol 
Table 1: Theoretical Mass Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (Acceptable Range)
Carbon (C) 612.01172.06640.67% ± 0.4%
Hydrogen (H) 111.00811.0886.26% ± 0.3%
Nitrogen (N) 114.00714.0077.90% ± 0.3%
Sulfur (S) 132.0632.0618.09% ± 0.4%
Oxygen (O) 315.99947.99727.08% (Calculated by difference)

Senior Scientist Note: The high sulfur content (~18%) is the primary failure point in routine analysis. Standard combustion protocols often yield low sulfur recovery due to the formation of refractory metal sulfates in the ash or incomplete oxidation to


.

Part 2: Comparative Methodologies

This section objectively compares the industry-standard Dynamic Flash Combustion against the traditional Schöniger Flask method and ICP-OES .

Table 2: Method Performance Matrix
FeatureMethod A: Automated CHNS Combustion (Recommended) Method B: Schöniger Flask (Oxygen Flask) Method C: ICP-OES (Sulfur Only)
Principle High-temp flash oxidation (>1150°C) with chromatographic separation.Manual combustion in

atmosphere followed by titration.
Plasma ionization of digested sample.
Precision (RSD) < 0.1% (High)0.5% - 1.0% (Moderate)< 2.0% (Low to Moderate)
Sample Req. 1–3 mg10–20 mg> 50 mg (destructive)
Sulfur Recovery Excellent (requires

additive).
Variable (User-dependent; risk of soot formation).Good (but requires perfect digestion).
Throughput High (5 mins/sample).Low (30 mins/sample).Medium (Batch digestion required).
Best For Purity Certification & QC. Validation of Refractory Samples. Trace Metal Impurities.

Part 3: Advanced Experimental Protocol (Method A)

As the superior method for stoichiometry confirmation, the Automated CHNS Combustion protocol is detailed below. This workflow incorporates specific modifications for sulfonamides to ensure 100% sulfur recovery.

The "Tungsten Oxide" Modification

Standard combustion often traps sulfur in the ash. To mitigate this, Tungsten Trioxide (


)  is used as a combustion aid.[1]
  • Mechanism:

    
     acts as an acidic oxide flux.[1] It prevents the retention of sulfur by basic ash components and ensures conversion to 
    
    
    
    .
  • Reference: Use of

    
     prevents catalytic oxidation of 
    
    
    
    to
    
    
    (which is not detected by TCD) and facilitates complete release of sulfur gases [1, 2].
Step-by-Step Workflow
  • Instrument Setup:

    • Carrier Gas: Helium (99.999% purity).

    • Combustion Temp: 1150°C (essential for sulfonamide bond cleavage).

    • Reduction Temp: 850°C (Copper column).

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of 4-Oxocyclohexane-1-sulfonamide into a tin capsule.

    • CRITICAL STEP: Add 5–10 mg of Tungsten Trioxide (

      
      )  powder directly over the sample.
      
    • Fold the capsule air-tight to prevent nitrogen diffusion.

  • Calibration:

    • Use Sulfanilamide (C6H8N2O2S) as the primary standard. It is structurally homologous (sulfonamide group) and matches the %S range (18.6% S vs. 18.1% S).

  • Analysis Cycle:

    • Inject sample +

      
       pulse.
      
    • Gases (

      
      ) pass through reduction tube.
      
    • Separation via TPD (Temperature Programmed Desorption) or GC column.

    • Detection via TCD (Thermal Conductivity Detector).

Part 4: Visualization of Analytical Logic

Diagram 1: Optimized CHNS Workflow for Sulfonamides

This diagram illustrates the critical decision points and additive requirements for analyzing sulfur-rich organics.

CHNS_Workflow Start Sample: 4-Oxocyclohexane-1-sulfonamide Weigh Weigh 2mg in Tin Capsule Start->Weigh Additive ADDITIVE: Tungsten Trioxide (WO3) (Prevents S retention) Weigh->Additive Combustion Flash Combustion (1150°C + O2 Injection) Additive->Combustion Reduction Reduction Tube (Cu) (Converts NOx -> N2) Combustion->Reduction Separation Gas Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection (Compare vs Sulfanilamide) Separation->Detection

Caption: Optimized CHNS workflow utilizing WO3 additive to ensure quantitative sulfur recovery.

Part 5: Data Interpretation & Troubleshooting

Interpreting EA data requires distinguishing between synthetic impurities and analytical errors.

Table 3: Diagnostic Data Scenarios
Scenario%C%H%N%SDiagnosisCorrective Action
Theoretical 40.67 6.26 7.90 18.09 Target Baseline N/A
Scenario A 39.106.807.5017.20Wet Sample (

)
Dry sample at 40°C under vacuum for 4h.
Scenario B 42.506.407.6017.50Solvent Trap (EtOAc) Residual Ethyl Acetate from synthesis. Recrystallize.
Scenario C 40.606.257.9014.50 Incomplete Combustion FAIL. Combustion temp too low or missing

.
Diagram 2: Troubleshooting Logic Tree

Use this logic to resolve discrepancies in your data.

Troubleshooting_Logic Result Analyze Results CheckS Is Sulfur Low? (<17.8%) Result->CheckS CheckC Is Carbon High? (>41.0%) CheckS->CheckC No ActionS Add WO3 / Increase Temp Check Calibration CheckS->ActionS Yes CheckH Is Hydrogen High? (>6.5%) CheckC->CheckH No ActionC Trapped Solvent? Check NMR for EtOAc/DCM CheckC->ActionC Yes ActionH Hygroscopic Moisture? Dry in Vacuum Oven CheckH->ActionH Yes Pass Pass: Purity > 99.5% CheckH->Pass No

Caption: Decision tree for diagnosing deviations in elemental analysis results.

References

  • Labfit. (2022). Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer. Retrieved from [Link]

  • Analytik Jena. (n.d.).[2] Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. Retrieved from [Link]

  • ASTM International. (2007). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. Retrieved from [Link]

  • PubChem. (2024).[3] 4-Oxobutane-1-sulfonic acid (Related Structure). National Library of Medicine. Retrieved from [Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Oxocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of compounds like 4-Oxocyclohexane-1-sulfonamide is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the moment it becomes waste.

The causality behind these rigorous disposal protocols is clear: improper chemical disposal can lead to hazardous reactions, environmental contamination, and significant health risks. Sulfonamides, as a class of compounds, are known to pose environmental risks, persisting in soil and water and potentially contributing to antibiotic resistance.[1] Therefore, a self-validating system of waste management, beginning with accurate hazard assessment, is essential.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards is paramount. The primary and most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS) .

1.1. Consultation of the Safety Data Sheet (SDS) The SDS is the cornerstone of chemical safety. For 4-Oxocyclohexane-1-sulfonamide, you must obtain and review the specific SDS from your supplier. This document provides comprehensive information on:

  • Hazards Identification: Details on potential health effects such as skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Toxicological Information: Data such as LD50 values that inform the degree of toxicity.

  • Personal Protective Equipment (PPE): Specific recommendations for gloves, eye protection, and respiratory protection.[3][4]

  • Disposal Considerations: Manufacturer recommendations for disposal, which typically involve using an approved waste disposal plant.[2][5]

While an SDS for the exact compound 4-Oxocyclohexane-1-sulfonamide is not universally available, related sulfonamide compounds are classified as causing skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle it with the care required for hazardous materials.

1.2. Regulatory Waste Classification Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics".[6][7]

  • Characteristic Wastes: You must determine if the waste exhibits any of the following.[6][8][9]

    • Ignitability: Unlikely for this compound, but check the flashpoint on the SDS.

    • Corrosivity: Unlikely; check the pH on the SDS if in solution.

    • Reactivity: Unlikely; the SDS will note any instabilities or violent reactions with water.

    • Toxicity: This is the most probable characteristic. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for harmful chemicals to leach into groundwater.[6]

  • Listed Wastes (F, K, P, and U lists): [10][11]

    • If pure, unused 4-Oxocyclohexane-1-sulfonamide is being discarded, it could be classified as a P- or U-listed hazardous waste.[11] These lists include specific commercial chemical products that are hazardous when discarded.[11] It is imperative to cross-reference the compound's CAS number with the EPA's P and U lists.

For the purposes of this guide, and in the interest of maximum safety, 4-Oxocyclohexane-1-sulfonamide waste should be managed as a hazardous chemical waste unless you have definitive data from an SDS or analytical testing that proves otherwise.

Part 2: Procedural Guide for Disposal

This protocol outlines a safe, compliant, step-by-step process for managing 4-Oxocyclohexane-1-sulfonamide waste within a laboratory setting.

2.1. Required Personal Protective Equipment (PPE) The causality for PPE use is to create a barrier between the researcher and the hazardous material. Based on the hazard profile of similar sulfonamides, the following PPE is mandatory when handling the waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands after removal.[4]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes to protect the skin.[4]

  • Respiratory Protection: All waste handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

2.2. Step-by-Step Disposal Protocol

  • Segregation:

    • Designate a specific, labeled container for 4-Oxocyclohexane-1-sulfonamide waste.

    • Crucially, do not mix this waste with other chemical waste streams. [12] Mixing incompatible chemicals can cause dangerous reactions. Segregate solid waste from liquid waste.[12]

  • Container Selection:

    • Use only containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[13]

    • The container must be in good condition, with no cracks or leaks.[13]

    • Ensure the container is kept closed except when adding waste.[12][13]

  • Labeling:

    • Proper labeling is a core tenet of the Hazard Communication Standard and RCRA.[14] The label must be clear, durable, and include the following information:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "4-Oxocyclohexane-1-sulfonamide "

      • The specific hazard(s) (e.g., "Irritant," "Toxic")

      • The date accumulation started.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation.

    • Ensure secondary containment (such as a plastic tub) is used for liquid waste containers to contain any potential leaks.[13]

  • Final Disposition:

    • The only acceptable disposal route for this chemical is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. [2][4][5]

    • Never discharge 4-Oxocyclohexane-1-sulfonamide down the sanitary sewer or dispose of it in the regular trash.[15][16] Sulfonamides are environmental pollutants, and sewer disposal is a direct violation of environmental regulations.[1]

  • Disposal of Contaminated Materials:

    • Any materials that come into direct contact with 4-Oxocyclohexane-1-sulfonamide, such as gloves, weigh boats, or contaminated paper towels, must also be disposed of as hazardous waste.

    • Place these items in the designated solid waste container for this chemical.

Part 3: Data Summary and Workflow Visualization

For quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale
Primary Hazard Class Irritant, Potential ToxinBased on data from similar sulfonamide compounds.[2]
Environmental Hazard Potential for soil and water contamination.[1]Sulfonamides can persist in the environment and have ecological effects.[17]
Required PPE Safety goggles, nitrile gloves, lab coat.To prevent eye/skin contact and irritation.[4]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols.[4]
Waste Container Labeled, sealed, compatible (HDPE, glass).[12][13]To ensure safe containment and prevent leaks or reactions.
Disposal Method Transfer to a licensed hazardous waste facility via EHS.This is the only method that complies with EPA/RCRA regulations.[18]
Prohibited Actions Drain disposal, trash disposal, mixing with other wastes.To prevent environmental contamination and unsafe chemical reactions.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management of 4-Oxocyclohexane-1-sulfonamide waste.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: In-Lab Handling & Accumulation cluster_2 Phase 3: Final Disposition A Waste Generated: 4-Oxocyclohexane-1-sulfonamide B Consult Compound-Specific Safety Data Sheet (SDS) A->B C Characterize Waste: Assume Hazardous (Toxic/Irritant) per RCRA Guidelines B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Segregate Waste in a Dedicated, Compatible Container D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup with Institutional EHS or Licensed Waste Contractor G->H I Maintain Disposal Records as per Institutional Policy H->I

Caption: Workflow for safe disposal of 4-Oxocyclohexane-1-sulfonamide.

References

  • The Disposal of Laboratory Waste. (2021-07-20). University of Reading. Available at: [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Material Safety Data Sheet - Sulfanilamide MSDS. (2005-10-10). Sciencelab.com. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). US EPA. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.